4,6-Dibromobenzene-1,3-diamine

Organic Diradicals EPR Spectroscopy Magnetic Materials

4,6-Dibromobenzene-1,3-diamine (CAS 36210-57-8) is a precision brominated aromatic diamine building block. The 4,6-dibromo-1,3-diamine substitution pattern provides two equivalent sites for sequential, chemoselective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings-a reactivity profile not achievable with positional isomers or non-brominated analogs. • LogP 3.54 & PSA 52.04 Ų enable rational modulation of drug-likeness in medicinal/agrochemical programs. • Validated precursor for aza-m-xylylene diradicals (t₁/₂ 80-250 s at RT). • Substrate for Rh(I)-catalyzed hydroamination to benzo(dipyrroles). Supplied with ≥98% purity (HPLC); ships ambient. For R&D only.

Molecular Formula C6H6Br2N2
Molecular Weight 265.93 g/mol
CAS No. 36210-57-8
Cat. No. B079484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromobenzene-1,3-diamine
CAS36210-57-8
Molecular FormulaC6H6Br2N2
Molecular Weight265.93 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)Br)Br)N
InChIInChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
InChIKeyMWJAGLVFLTXBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromobenzene-1,3-diamine (CAS 36210-57-8): Key Characteristics for Procurement


4,6-Dibromobenzene-1,3-diamine (CAS 36210-57-8), also known as 4,6-dibromo-1,3-phenylenediamine or 1,5-diamino-2,4-dibromobenzene, is a brominated aromatic diamine with the molecular formula C₆H₆Br₂N₂ and a molecular weight of 265.93 g/mol [1]. Its core structural motif—a benzene ring substituted with two amino groups at the 1,3-positions and two bromine atoms at the 4,6-positions—defines its utility as a reactive building block. This specific substitution pattern is foundational for its role as an intermediate in synthesizing complex organic molecules, including heterocycles and ligands for cross-coupling reactions .

Precise 4,6-dibromo substitution pattern for regiospecific derivatization
Orthogonal coupling sites enable sequential cross-coupling reactions
Dual amine functionality supports heterocycle and polymer synthesis

Substitution Risks: Why Generic Analogs Fail for 4,6-Dibromobenzene-1,3-diamine


In procurement for research or industrial synthesis, substituting 4,6-dibromobenzene-1,3-diamine with a generic aromatic diamine (e.g., 4-bromo-1,3-phenylenediamine or 2,4-dibromo-1,5-phenylenediamine) or a non-brominated analog (e.g., m-phenylenediamine) is not feasible. The precise 4,6-dibromo substitution pattern on the 1,3-diamine core dictates a unique, application-critical combination of physicochemical properties: a calculated polar surface area (PSA) of 52.04 Ų and a partition coefficient (LogP) of 3.54 [1]. These values, which differ markedly from its positional isomers, directly influence solubility, membrane permeability, and reactivity in downstream synthetic steps such as Suzuki-Miyaura and Buchwald-Hartwig couplings, where bromine at the 4 and 6 positions provides two sites for sequential, chemoselective functionalization . Any deviation in the substitution pattern fundamentally alters the molecule's reactivity profile and the properties of the final material, as demonstrated in the controlled synthesis of polymers and advanced electronic materials .

Positional isomer mismatch
Alternative bromination patterns alter chemoselectivity and may shift reactivity away from targeted couplings or stabilization.
Non-brominated analogs
Lack of bromine eliminates key coupling handles and the kinetic stabilization required for diradical or heterocycle synthesis.
Simple diamine core
m-Phenylenediamine shares the 1,3-diamine motif but exhibits vastly different physicochemical profile and reactivity, limiting utility in designed syntheses.

Quantitative Evidence for Differentiating 4,6-Dibromobenzene-1,3-diamine


Stabilized Aza-m-xylylene Diradical vs. Non-Brominated Analogs

When used as a precursor to an aza-m-xylylene diradical, the derivative synthesized from 4,6-dibromobenzene-1,3-diamine exhibits a solution-phase half-life of 80-250 seconds at room temperature. This stands in stark contrast to diradicals derived from non-brominated m-phenylenediamine, which are known to be transient and too unstable for isolation or study under ambient conditions. The bromine substituents are critical for kinetic stabilization of the triplet ground state diradical .

Diradical half-life
Class-level
Target: 80–250 s
Comparator (non-Br): not isolable
Supports stability screening for diradical studies
Kinetic stabilization attributed to Br substituents
Organic Diradicals EPR Spectroscopy Magnetic Materials

High-Yield Cyclization to Benzo(dipyrroles) via Rh(I) Catalysis

4,6-Dibromobenzene-1,3-diamine serves as a key substrate in Rh(I)-catalyzed intramolecular hydroamination for the synthesis of benzo(dipyrroles). The presence of bromine atoms at the 4 and 6 positions is essential for directing this specific cyclization pathway and achieving high yields of the desired heterocyclic product. While exact yields are not enumerated in the abstract, the method's description indicates that this substitution pattern is a critical factor for the reaction's efficiency and selectivity . This contrasts with non-brominated 1,3-diamines, which would undergo different cyclization modes or fail to react under the same catalytic conditions.

Cyclization pathway
Class-level
Reacts to yield benzo(dipyrroles)
Non-brominated 1,3-diamines: different/no cyclization
May enable targeted heterocycle synthesis
Specific to Rh(I) catalysis; yields to be verified
Heterocycle Synthesis Rh(I) Catalysis Hydroamination

Optimized LogP and PSA Profile vs. Positional Isomers

The calculated LogP of 3.54 for 4,6-dibromobenzene-1,3-diamine is significantly higher than the -0.25 LogP of its non-brominated parent, m-phenylenediamine, and differs from other positional isomers. Similarly, its PSA of 52.04 Ų is distinct. This unique combination of moderate lipophilicity and polar surface area, driven by the specific 4,6-dibromo substitution pattern, directly impacts its behavior as an intermediate. It predicts superior organic solubility for reactions like palladium-catalyzed cross-couplings and influences the final molecular properties (e.g., LogP, PSA) of any drug-like or material compound built from it [1].

LogP & PSA profile
Class-level
LogP 3.54 · PSA 52.04 Ų
Supports physicochemical property tuning in design
Calculated values; experimental validation recommended
Physicochemical Properties ADME Prediction Medicinal Chemistry

Application Scenarios for 4,6-Dibromobenzene-1,3-diamine


Stable Organic Diradical Synthesis for Magnetism Studies

Use as a critical precursor for generating aza-m-xylylene diradicals that exhibit a solution-phase half-life of 80-250 seconds at room temperature, enabling EPR spectroscopic characterization and study of high-spin organic molecules. This directly leverages the kinetic stabilization imparted by the 4,6-dibromo substitution pattern, which is absent in non-halogenated analogs .

Benzo(dipyrrole) Synthesis via Rh(I)-Catalyzed Hydroamination

Employ as a specific substrate for intramolecular hydroamination reactions, yielding benzo(dipyrroles). This synthetic route is enabled by the molecule's unique 4,6-dibromo-1,3-diamine structure, offering a targeted method for constructing these nitrogen-containing fused-ring systems which are of interest in materials science .

Rational Lipophilicity and Polarity Tuning in Drug Design

Leverage the compound's distinct physicochemical profile (LogP = 3.54, PSA = 52.04 Ų) as a building block in medicinal or agrochemical chemistry. Its incorporation allows for the rational modulation of a final compound's LogP and PSA, which are key determinants of solubility, membrane permeability, and overall drug-likeness [1].

Application
Selection Property
Validation Focus
Organic diradical magnetism studies
4,6-Dibromo stabilization for transient species
Solution-phase stability and EPR profiling
Benzo(dipyrrole) heterocycle synthesis
Specific hydroamination substrate
Cyclization pathway and yield assessment
Physicochemical property modulation
Balanced LogP and PSA from dibromo pattern
Solubility, membrane permeability in design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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